(4-Methoxy-3-phenethoxyphenyl)methanol

Description

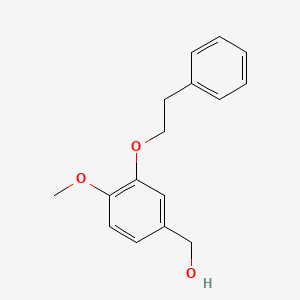

(4-Methoxy-3-phenethoxyphenyl)methanol (CAS: 1021126-94-2) is a substituted benzyl alcohol derivative with a molecular formula of C₁₆H₁₈O₃ (inferred from structural analysis). It features a phenyl ring substituted with a methoxy (-OCH₃) group at the para (4th) position and a phenethoxy (-OCH₂CH₂C₆H₅) group at the meta (3rd) position, with a hydroxymethyl (-CH₂OH) group attached to the aromatic ring .

Properties

IUPAC Name |

[4-methoxy-3-(2-phenylethoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-18-15-8-7-14(12-17)11-16(15)19-10-9-13-5-3-2-4-6-13/h2-8,11,17H,9-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIKURDTTCYRSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CO)OCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90651500 | |

| Record name | [4-Methoxy-3-(2-phenylethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021126-94-2 | |

| Record name | [4-Methoxy-3-(2-phenylethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90651500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-3-phenethoxyphenyl)methanol typically involves the reaction of 4-methoxyphenol with phenethyl bromide in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include:

Base: Sodium hydroxide or potassium carbonate

Solvent: Dimethylformamide or acetone

Temperature: Room temperature to reflux conditions

The intermediate product is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-3-phenethoxyphenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to form the corresponding alkane.

Substitution: The methoxy and phenethoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

Oxidation: (4-Methoxy-3-phenethoxyphenyl)aldehyde or (4-Methoxy-3-phenethoxyphenyl)carboxylic acid.

Reduction: (4-Methoxy-3-phenethoxyphenyl)alkane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methoxy-3-phenethoxyphenyl)methanol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methoxy-3-phenethoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with (4-Methoxy-3-phenethoxyphenyl)methanol, enabling comparative analysis of substituent effects on properties and applications.

Structural and Molecular Comparisons

Functional and Application Differences

Lipophilicity and Bioavailability: The phenethoxy chain in this compound increases lipophilicity compared to (4-Phenoxyphenyl)methanol (phenoxy group) or (4-Amino-3-methoxyphenyl)methanol (polar amino group). This property may enhance blood-brain barrier penetration but reduce aqueous solubility . Halogenated derivatives (e.g., 3-Bromo-4-methoxyphenyl)methanol and {4-[(2,4-Dichlorobenzyl)oxy]-3-methoxyphenyl}methanol) exhibit higher metabolic stability due to electron-withdrawing effects, making them candidates for prolonged pharmacological activity .

Reactivity and Synthetic Utility: The hydroxymethyl group in all compared compounds enables derivatization (e.g., esterification, oxidation). However, the amino group in (4-Amino-3-methoxyphenyl)methanol allows for further functionalization via diazotization or amide bond formation . 1-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}ethanone’s ketone group offers a site for nucleophilic addition reactions, distinguishing it from alcohol-terminated analogs .

Potential Applications: this compound: Likely explored in CNS-targeted drug design due to structural similarity to neurotransmitters (e.g., norepinephrine metabolites in ) . Halogenated analogs: Potential use in antimicrobial or anticancer agents, leveraging halogen-induced stability and hydrophobic interactions . (4-Amino-3-methoxyphenyl)methanol: Suitable for dye synthesis or as a building block in peptidomimetics due to its amino-alcohol functionality .

Research Findings and Implications

- Metabolic Pathways: Methoxy groups in these compounds may undergo demethylation (as seen in norepinephrine metabolism ), while phenethoxy or benzyloxy chains could be cleaved via cytochrome P450 enzymes. Halogen substituents likely slow these processes .

- Structure-Activity Relationships (SAR): The position and nature of substituents critically influence biological activity. For example, the para-methoxy group in this compound may mimic tyrosine residues in enzyme substrates, whereas meta-phenethoxy chains could hinder steric access to active sites .

Biological Activity

(4-Methoxy-3-phenethoxyphenyl)methanol is an organic compound that has garnered attention for its potential biological activities. This compound features a methoxy group, a phenethoxy group, and a phenylmethanol moiety, which contribute to its unique chemical properties and biological interactions. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is . The compound consists of:

- Methoxy group : Enhances lipophilicity and may influence receptor binding.

- Phenethoxy group : Provides structural stability and potential interactions with biomolecules.

- Phenylmethanol moiety : Contributes to the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The compound may exert its effects by:

- Binding to enzymes or receptors : This can alter their activity, leading to downstream biological effects.

- Influencing biochemical pathways : It may modulate cellular processes such as inflammation or microbial growth.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 62.5 µg/mL |

| Staphylococcus aureus | 78.12 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains like MRSA.

Antiproliferative Effects

In cancer research, this compound has been investigated for its antiproliferative effects on human cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 226 |

| A549 | 242.52 |

These findings indicate that the compound may inhibit cancer cell proliferation, highlighting its potential as an anticancer agent.

Case Studies

-

Study on Antimicrobial Activity :

A study conducted on various extracts from Limoniastrum monopetalum demonstrated that certain fractions exhibited significant antibacterial activity against E. coli and S. aureus. The isolated metabolite showed strong interaction with the AgrA protein of Staphylococcus aureus, suggesting a mechanism for its antibacterial action . -

Antiproliferative Study :

Another research effort evaluated the effects of methanolic extracts on cancer cell lines, revealing that specific fractions containing flavonoids displayed notable antiproliferative effects against HeLa and A549 cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.